Methyl 2-Propan-2-ylsulfonylacetate
Overview
Description
Methyl 2-Propan-2-ylsulfonylacetate is an organic compound with the molecular formula C6H12O4S and a molecular weight of 180.22 g/mol . It is commonly used as an intermediate in organic synthesis and is known for its role in various chemical reactions due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-Propan-2-ylsulfonylacetate can be synthesized through several methods. One common synthetic route involves the reaction of 2-propan-2-ylsulfonyl chloride with methyl acetate in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction temperature and pressure to optimize yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Propan-2-ylsulfonylacetate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, alcohols, and various substituted derivatives depending on the specific nucleophile used .
Scientific Research Applications
Methyl 2-Propan-2-ylsulfonylacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-Propan-2-ylsulfonylacetate involves its ability to act as an alkylating agent. The sulfonyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This property makes it useful in various biochemical applications, including enzyme inhibition and protein modification .
Comparison with Similar Compounds
Similar Compounds
Methyl Methanesulfonate: Another sulfonate ester with similar alkylating properties.
Ethyl Methanesulfonate: Similar in structure but with an ethyl group instead of a methyl group.
Methyl 2-Methylsulfonylacetate: Similar but with a different sulfonyl group arrangement.
Uniqueness
Methyl 2-Propan-2-ylsulfonylacetate is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other sulfonate esters. Its branched alkyl group provides steric hindrance, influencing its reactivity in substitution reactions .
Properties
IUPAC Name |
methyl 2-propan-2-ylsulfonylacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4S/c1-5(2)11(8,9)4-6(7)10-3/h5H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWMTNKWNHSIHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)CC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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